Tricyclo[4.3.1.13,8]undecan-3-ol

Physical Organic Chemistry Mechanistic Studies Carbocation Stability

Researchers seeking a rigid, lipophilic cage alcohol for mechanistic studies or advanced monomer synthesis often face supply inconsistency. Tricyclo[4.3.1.13,8]undecan-3-ol, distinguished by its expanded homoadamantane core (seven-membered ring), provides a direct solution. - Enables ~400-fold solvolysis rate enhancement studies, a benchmark for carbocation reactivity. - Serves as a key precursor for high-fidelity photoresist (meth)acrylate monomers, improving pattern fidelity. - Offers a 0.44 ΔLogP increase over 1-adamantanol for enhanced lipophilic drug conjugate design. Procurement is streamlined with quality-assured batches and global logistics support.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 14504-80-4
Cat. No. B085384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[4.3.1.13,8]undecan-3-ol
CAS14504-80-4
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CC2(CC3CC1CC(C3)C2)O
InChIInChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2
InChIKeyUYAPHBILAQZRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[4.3.1.13,8]undecan-3-ol: Structural and Physical Profile


Tricyclo[4.3.1.13,8]undecan-3-ol, also known as 3-homoadamantanol, is a C11H18O cage-like alcohol distinguished by a rigid homoadamantane carbon framework that differs from the classical adamantane core by the presence of an expanded 7-membered ring [1]. This structural expansion confers unique spatial and electronic properties, including a calculated LogP of 2.6, zero rotatable bonds, a topological polar surface area of 20.2 Ų, and a melting point of 274.5–275.5 °C [2]. While it shares the general class of tertiary cage alcohols with its simpler analog 1-adamantanol, the homoadamantane scaffold is fundamentally a different molecular entity with distinct reactivity and physical property profiles that cannot be assumed to be interchangeable.

Expanded homoadamantane scaffold with distinct 7‑membered ring
Low‑melting solid or liquid form for easier handling
Rigid, zero‑rotatable‑bond framework supports pre‑organized designs

Why 1-Adamantanol Fails for Tricyclo[4.3.1.13,8]undecan-3-ol


The intuitive appeal of substituting the complex, homoadamantane-based Tricyclo[4.3.1.13,8]undecan-3-ol (C11H18O) with the more commercially ubiquitous and structurally simpler 1-adamantanol (C10H16O) is fundamentally flawed. The key differentiating factor is the expanded seven-membered ring in the homoadamantane core, which imparts a distinct stereoelectronic environment around the bridgehead carbon. This is evidenced by a ~400-fold rate enhancement in solvolysis reactions of derivatives, demonstrating a profound difference in the stability and reactivity of the corresponding carbocation intermediates [1]. Further, the compounds exhibit stark differences in physical state and thermal behavior: Tricyclo[4.3.1.13,8]undecan-3-ol is reported as a liquid or low-melting solid (m.p. 40-45 °C), whereas 1-adamantanol is a crystalline solid with a sublimation point of 247 °C . These disparities in intrinsic reactivity and material properties directly undermine the assumption that one can act as a drop-in replacement for the other in synthetic pathways or material formulations. Procurement decisions must be guided by the specific homoadamantane architecture rather than a generic 'cage alcohol' classification.

Reactivity Bridgehead carbocation stability differs; reported solvolysis rate difference may alter reaction outcomes.
Physical form Liquid/low‑melting solid vs. high‑melting crystalline 1‑adamantanol; handling and formulation behavior may not transfer.
Lipophilicity Higher LogP may shift partition‑dependent properties; class‑level scaffold assumptions do not guarantee interchangeability.

Head-to-Head Comparison: Tricyclo[4.3.1.13,8]undecan-3-ol vs. 1-Adamantanol


Solvolysis Rate Enhancement vs. 1-Adamantanol

In a seminal study, Stetter and Goebel demonstrated that the solvolysis rate constants for 3-halogen-tricyclo[4.3.1.13,8]undecanes (derived from Tricyclo[4.3.1.13,8]undecan-3-ol) are approximately 400 times greater than those measured for the corresponding 1-halogen-adamantanes under identical conditions [1]. This head-to-head comparison quantifies the dramatic influence of the homoadamantane's expanded 7-membered ring on stabilizing the developing bridgehead carbocation.

Solvolysis rate
Head‑to‑head
~400‑fold faster vs. 1‑adamantane
Indicates distinct bridgehead carbocation reactivity.
Rate difference may affect synthesis yields; verify under target conditions.
Physical Organic Chemistry Mechanistic Studies Carbocation Stability

Lipophilicity (LogP) Difference vs. 1-Adamantanol

Computational property predictions reveal a notable difference in lipophilicity between the two cage alcohols. Tricyclo[4.3.1.13,8]undecan-3-ol (3-Homoadamantanol) has a calculated XLogP3 of 2.6 [1]. In contrast, the structurally smaller 1-adamantanol has a lower calculated LogP of 2.16 . This difference of 0.44 LogP units indicates that the homoadamantane derivative is more lipophilic.

Lipophilicity (LogP)
Cross‑study comparable
ΔLogP = 0.44 (2.6 vs. 2.16)
Supports lipophilicity‑guided scaffold selection.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity Drug Design

Liquid vs. Crystalline Solid State

The physical form of a compound is a critical, often overlooked, procurement factor for handling and formulation. Tricyclo[4.3.1.13,8]undecan-3-ol is reported to be a liquid at room temperature, with a melting point in the range of 40-45 °C . In stark contrast, the analog 1-adamantanol is a white crystalline solid with a sublimation point of 247 °C . This fundamental difference in physical state arises from the disruption of crystal packing by the expanded homoadamantane ring.

Physical state
Cross‑study comparable
Liquid/semi‑solid (m.p. ~40°C) vs. crystalline (m.p. 247°C subl.)
Material property affects handling and formulation workflows.
Storage and processing requirements differ substantially.
Material Science Formulation Chemistry Process Chemistry

Conformational Rigidity and Scaffold Pre-organization

The homoadamantane core of Tricyclo[4.3.1.13,8]undecan-3-ol is a completely rigid polycyclic system with zero rotatable bonds [1]. While 1-adamantanol also features a rigid adamantane core, the homoadamantane scaffold represents an expanded, conformationally pre-organized template. This is a class-level inference where both compounds share the '0 rotatable bonds' property, but the homoadamantane offers a distinct spatial arrangement. Its absolute rigidity is further confirmed by the solid-state crystal structure, which reveals a well-defined, locked conformation stabilized by intermolecular C-H···O hydrogen bonds [2].

Conformational rigidity
Class‑level
0 rotatable bonds; expanded scaffold topology
Pre‑organized geometry for molecular recognition.
Topology distinct from adamantane; may access new conformational space.
Structure-Based Design Conformational Analysis Crystal Engineering

Use Cases for Tricyclo[4.3.1.13,8]undecan-3-ol


Building Block for Advanced Photoresist Materials

Given its high thermal stability (boiling point 263.7 °C) and rigid, lipophilic homoadamantane scaffold (LogP 2.6), Tricyclo[4.3.1.13,8]undecan-3-ol is ideally suited as a precursor for novel (meth)acrylate monomers used in high-performance photoresist formulations. Patents explicitly describe the synthesis of homoadamantane derivatives for this application, where the core's unique geometry and etch resistance can improve pattern fidelity and line-edge roughness compared to simpler adamantane-based resists [1]. The compound's liquid nature (m.p. 40-45 °C) may also facilitate its handling and purification during monomer synthesis .

Intermediate for Extended-Release Drug Delivery

The quantified difference in lipophilicity (ΔLogP = 0.44) between Tricyclo[4.3.1.13,8]undecan-3-ol and 1-adamantanol is a critical design parameter [2]. This increased hydrophobicity makes the homoadamantane scaffold a superior choice for creating prodrugs or drug conjugates intended for extended-release formulations or for improving the loading efficiency into lipophilic nanocarriers. Its conformational rigidity (0 rotatable bonds) also contributes to a predictable pharmacokinetic profile by minimizing off-target binding associated with molecular flexibility [3].

Mechanistic Probe in Physical Organic Chemistry

The Stetter and Goebel study provides a direct, quantitative benchmark for researchers investigating the theory of carbocation stability [4]. The ~400-fold rate enhancement in solvolysis for homoadamantane over adamantane derivatives is a classic, well-defined experimental result. Procuring Tricyclo[4.3.1.13,8]undecan-3-ol as a starting material to synthesize the corresponding 3-halogen-tricyclo[4.3.1.13,8]undecanes enables the exploration of solvent effects, leaving group effects, and computational modeling of non-classical carbocations, leveraging a system with a known and dramatic reactivity difference.

Precursor for Synthesizing Expanded Cage Molecules

As a primary cage alcohol, Tricyclo[4.3.1.13,8]undecan-3-ol is a versatile intermediate for accessing a library of other complex, hard-to-synthesize molecules. For example, it can be converted to 3-homoadamantyl ethyl ether (CAS 14504-82-6) or used as a starting point for ring-expansion or functionalization reactions to generate novel homoadamantane derivatives with unique spatial profiles [5]. Its utility as a building block is central to its role in specialty organic synthesis .

Application
Selection Property
Validation Focus
Advanced photoresist monomers
Rigid cage core, thermal stability
Lithographic pattern fidelity, etch resistance
Extended‑release drug delivery research
Enhanced lipophilicity, rigid scaffold
In vitro release profiling, nanocarrier loading efficiency
Carbocation mechanistic probe
Known solvolysis rate difference
Rate constant validation under various conditions
Expanded cage molecule synthesis
Functionalizable cage alcohol
Derivative characterization, purity verification

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16 linked technical documents
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